

Technical Guide: Methyl 2,4-Bis(benzyloxy)phenylacetate

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Compound of Interest

Compound Name: Methyl 2,4-Bis(benzyloxy)phenylacetate

Cat. No.: B168837

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This technical guide provides comprehensive information on **Methyl 2,4-Bis(benzyloxy)phenylacetate**, a key intermediate in organic synthesis. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate.^[1] It is also commonly referred to as **Methyl 2,4-Bis(benzyloxy)phenylacetate**.^{[1][2][3]}

Quantitative Data Summary

The key physicochemical properties of **Methyl 2,4-Bis(benzyloxy)phenylacetate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate	[1]
Molecular Formula	C ₂₃ H ₂₂ O ₄	[1]
Molecular Weight	362.4 g/mol	[1][4]
Canonical SMILES	<chem>COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3</chem>	[1]
InChI Key	UOBIGGKEPSUENK-UHFFFAOYSA-N	[1]
CAS Number	151255-80-0	[1]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **Methyl 2,4-Bis(benzyloxy)phenylacetate**. This procedure is based on a standard Williamson ether synthesis methodology, a common and effective method for forming ether linkages.

Objective: To synthesize Methyl 2,4-Bis(benzyloxy)phenylacetate via O-alkylation of methyl 2,4-dihydroxyphenylacetate with benzyl bromide.

Materials:

- Methyl 2,4-dihydroxyphenylacetate (1.0 equivalent)
- Benzyl bromide (2.2 equivalents)
- Potassium carbonate (K₂CO₃, 2.5 equivalents)
- Acetone (anhydrous)
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

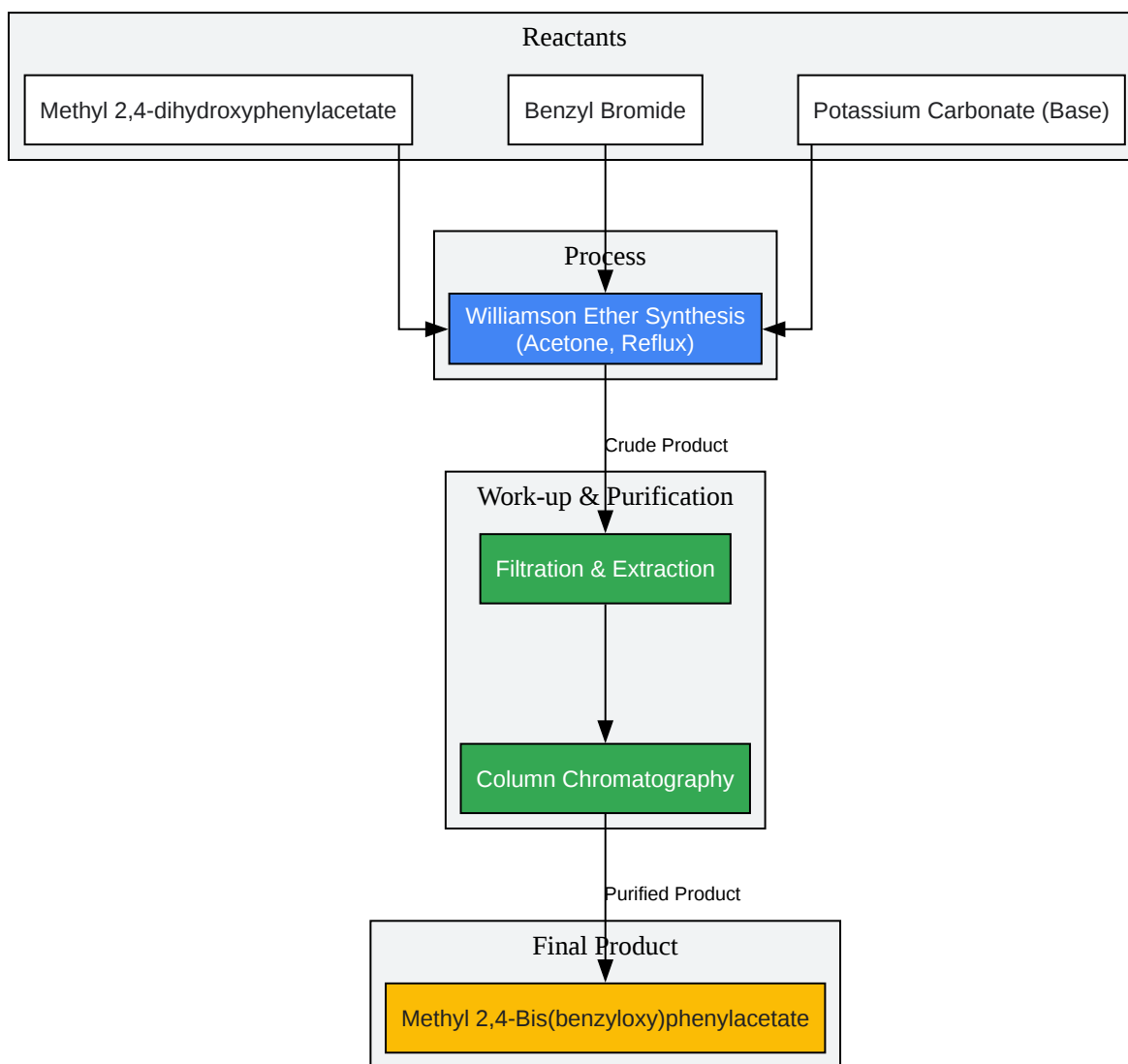
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dihydroxyphenylacetate (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetone.
- **Addition of Alkylating Agent:** While stirring the suspension at room temperature, add benzyl bromide (2.2 eq.) dropwise to the mixture.
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **Methyl 2,4-Bis(benzyloxy)phenylacetate** by column chromatography on silica gel or by recrystallization to obtain the final product.

Synthetic Pathway Visualization

The following diagram illustrates the workflow for the synthesis of **Methyl 2,4-Bis(benzyloxy)phenylacetate**.



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Caption: Synthetic workflow for **Methyl 2,4-Bis(benzyloxy)phenylacetate**.

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References

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